Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17239396
InChI: InChI=1S/C16H14O4/c1-18-16(17)13-5-3-2-4-12(13)11-6-7-14-15(10-11)20-9-8-19-14/h2-7,10H,8-9H2,1H3
SMILES:
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol

Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate

CAS No.:

Cat. No.: VC17239396

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate -

Specification

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
IUPAC Name methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate
Standard InChI InChI=1S/C16H14O4/c1-18-16(17)13-5-3-2-4-12(13)11-6-7-14-15(10-11)20-9-8-19-14/h2-7,10H,8-9H2,1H3
Standard InChI Key NNBMSSREFKYWPZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCCO3

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate features a benzodioxin ring system (a six-membered aromatic ring fused to a 1,4-dioxane ring) substituted at the 6-position with a methyl benzoate group. The benzodioxin moiety contributes to the compound’s planar aromatic region, while the ester group introduces polarity and potential sites for metabolic modification. Key structural parameters include:

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₄
Molecular Weight270.28 g/mol
IUPAC NameMethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate
SMILES NotationCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCCO3
InChI KeyNNBMSSREFKYWPZ-UHFFFAOYSA-N

The benzodioxin ring system (C₈H₈O₂) is stabilized by resonance, with electron-donating oxygen atoms enhancing aromaticity. The methyl ester group at the 2-position of the benzoate moiety introduces steric and electronic effects that influence reactivity .

Spectroscopic Analysis

While direct spectroscopic data for this compound is limited, analogous benzodioxin derivatives exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

  • ¹H NMR: Protons on the benzodioxin ring resonate between δ 6.5–7.0 ppm (aromatic H), while methyl ester protons appear as a singlet near δ 3.8–4.0 ppm .

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester) and ~1250 cm⁻¹ (C-O-C stretch of dioxane) .

Synthesis and Derivitization Strategies

StepReactionConditionsYield
1Cyclization of catechol with epichlorohydrinNaOH, H₂O, 80°C75%
2Coupling with bromobenzoatePd(PPh₃)₄, K₂CO₃, DMF, 110°C60%
3Esterification with methanolH₂SO₄, reflux85%

Derivatization for Biological Screening

Recent work by Abbasi et al. (2019) demonstrates the utility of benzodioxin intermediates in synthesizing sulfonamide-acetamide hybrids. For example:

  • N-(2,3-Dihydrobenzo -dioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3 in ) was synthesized via sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine, followed by alkylation with bromoacetamides to yield α-glucosidase inhibitors .

Biological Activities and Mechanistic Insights

Compoundα-Glucosidase IC₅₀ (μM)Acetylcholinesterase IC₅₀ (μM)Source
7a (R = H)12.4 ± 0.218.6 ± 0.4
7d (R = 4-Cl)8.9 ± 0.114.2 ± 0.3
Acarbose (Control)58.8 ± 0.1-

Mechanistically, the benzodioxin moiety interacts with hydrophobic pockets in enzyme active sites, while the sulfonamide/acetamide groups form hydrogen bonds with catalytic residues .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Substituents: Halogen groups (e.g., 4-Cl) enhance α-glucosidase inhibition by increasing electrophilicity .

  • Steric Effects: Bulky substituents on the phenyl ring reduce activity, suggesting a size-limited binding site .

Applications in Medicinal Chemistry

Antidiabetic Agents

Benzodioxin derivatives inhibit α-glucosidase, a key enzyme in carbohydrate digestion, making them candidates for T2DM management. Compared to acarbose, compound 7d shows sixfold greater potency .

Neuroprotective Agents

Acetylcholinesterase inhibition by these compounds could alleviate cholinergic deficits in AD. Molecular docking studies suggest interactions with the enzyme’s peripheral anionic site .

Future Directions and Challenges

Optimization of Pharmacokinetic Properties

Current derivatives face limitations in solubility and metabolic stability. Strategies include:

  • Prodrug Design: Masking the ester group as a phosphonate or glycoside to enhance bioavailability.

  • Nanoparticle Encapsulation: Improving blood-brain barrier penetration for neuroprotective applications.

Expanding Therapeutic Targets

Preliminary evidence suggests benzodioxin compounds may modulate inflammatory pathways (e.g., COX-2 inhibition) and oxidative stress, warranting investigation in cancer and autoimmune diseases.

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